molecular formula C11H16N2 B1266050 1-(4-Methylphenyl)piperazine CAS No. 39593-08-3

1-(4-Methylphenyl)piperazine

Cat. No.: B1266050
CAS No.: 39593-08-3
M. Wt: 176.26 g/mol
InChI Key: ONEYFZXGNFNRJH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)piperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Biochemical Analysis

Biochemical Properties

1-(4-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as a permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . This compound also interacts with tight junction proteins, altering their expression and thereby enhancing paracellular permeability .

Cellular Effects

This compound affects various types of cells and cellular processes. In Caco-2 cells, it has been observed to decrease transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers such as [14C]-mannitol . This indicates its potential to modulate cell signaling pathways and influence cellular metabolism. Additionally, it has been found to impact mitochondrial function by decreasing mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tight junction proteins, leading to changes in their expression and function . This compound acts as a permeation enhancer by altering the paracellular pathway, which facilitates the transport of molecules across the intestinal epithelium. It also affects mitochondrial membrane potential, which may contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to induce a concentration-dependent decrease in TEER and an increase in paracellular permeability without causing histological damage . The stability and degradation of this compound in laboratory conditions have not been extensively documented, but its effects on cellular function appear to be consistent over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of this compound have been associated with increased permeability and decreased TEER in isolated rat intestinal mucosae . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to affect the permeability of the intestinal epithelium by modulating tight junction proteins

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with tight junction proteins and other transporters . This compound enhances paracellular permeability, which suggests its potential to be distributed across epithelial barriers. Detailed studies on its localization and accumulation within specific tissues are limited.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its effects on tight junction proteins and mitochondrial membrane potential . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of batch or flow reactors. A simplified procedure for the general synthesis of monosubstituted piperazines involves the use of protonated piperazine and heterogeneous catalysis by metal ions supported on commercial polymeric resins . This method can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

  • 1-Phenylpiperazine
  • 1-Methyl-4-phenylpiperazine
  • 1-(4-Methoxyphenyl)piperazine

Comparison: 1-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to 1-phenylpiperazine and its effectiveness as an intestinal permeation enhancer . The presence of the methyl group at the para position of the phenyl ring contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYFZXGNFNRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192706
Record name 1-(p-Tolyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39593-08-3
Record name 1-(4-Methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39593-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Tolyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Tolyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Methylphenyl)piperazine impact intestinal permeability, and what mechanisms are involved?

A1: this compound (1-4-MPPZ) demonstrates potential as a permeation enhancer for drug delivery across the intestinal epithelium. Research [] using rat colonic mucosae revealed that 1-4-MPPZ increased the permeability of both a paracellular marker ([14C]-mannitol) and a peptide drug ([3H]-octreotide). This effect is attributed to a decrease in transepithelial electrical resistance (TEER), suggesting a loosening of the tight junctions between epithelial cells. Furthermore, the study suggests involvement of 5-HT4 receptors, loop diuretics, and myosin light chain kinase in the permeation-enhancing activity of 1-4-MPPZ.

Q2: What distinguishes the effects of this compound from similar compounds like 1-Phenylpiperazine?

A2: While both this compound (1-4-MPPZ) and 1-Phenylpiperazine (PPZ) can enhance intestinal permeability, their mechanisms and potency differ []. Both compounds decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, but 1-4-MPPZ exhibited a less pronounced effect. Interestingly, only 1-4-MPPZ increased the permeability of the peptide drug [3H]-octreotide, suggesting a unique ability to facilitate the transport of larger molecules across the intestinal barrier. Further investigation into the structure-function relationship of these phenylpiperazine derivatives is crucial to understanding these differences [].

Q3: Are there any potential safety concerns regarding the use of this compound as a permeation enhancer?

A3: While this compound (1-4-MPPZ) exhibits promising permeation-enhancing properties, further research is needed to fully assess its safety profile. Studies [] indicate that 1-4-MPPZ can alkalize the surrounding buffer, which might impact intestinal physiology. Although no histological damage was observed in the rat colonic mucosae model, long-term exposure effects remain unknown. Comprehensive toxicological studies are necessary to determine safe and effective doses for potential applications.

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